molecular formula C9H7NO5 B598951 Methyl 3-formyl-2-nitrobenzoate CAS No. 138229-59-1

Methyl 3-formyl-2-nitrobenzoate

Número de catálogo B598951
Número CAS: 138229-59-1
Peso molecular: 209.157
Clave InChI: NSLOBVGASZUPDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“Methyl 3-formyl-2-nitrobenzoate” is a phase transfer catalyst used to synthesize chlorinated hydrocarbons from inorganic chloride . It is soluble in organic solvents and can synthesize hydrochloric acid, sodium chloride, and zinc chloride . It is also used as a catalyst for producing polychlorinated biphenyls .


Synthesis Analysis

The synthesis of “Methyl 3-formyl-2-nitrobenzoate” involves a substitution reaction on 3-methyl-2-methyl nitrobenzoate and chlorine to obtain 3-(dichloromethyl)-2-methyl nitrobenzoate . The 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester and a zinc chloride aqueous solution are subjected to a hydrolysis reaction under the action of a phase transfer catalyst to obtain the 3-formyl-2-nitrobenzoic acid methyl ester .


Molecular Structure Analysis

“Methyl 3-formyl-2-nitrobenzoate” has a molecular formula of C9H7NO5 . Its average mass is 209.156 Da and its monoisotopic mass is 209.032425 Da .


Chemical Reactions Analysis

“Methyl 3-formyl-2-nitrobenzoate” is used to synthesize chlorinated hydrocarbons from inorganic chloride . It can synthesize hydrochloric acid, sodium chloride, and zinc chloride .


Physical And Chemical Properties Analysis

“Methyl 3-formyl-2-nitrobenzoate” is soluble in organic solvents . More detailed physical and chemical properties are not specified in the retrieved documents.

Aplicaciones Científicas De Investigación

  • Field : Chemistry
    • Application : Methyl 3-formyl-2-nitrobenzoate is used as a phase transfer catalyst to synthesize chlorinated hydrocarbons from inorganic chloride .
    • Method of Application : It is soluble in organic solvents and can synthesize hydrochloric acid, sodium chloride, and zinc chloride .
    • Results : The outcome of this process is the production of chlorinated hydrocarbons .
    • Application : Methyl 3-formyl-2-nitrobenzoate is used as a catalyst for producing polychlorinated biphenyls .
    • Method of Application : It is soluble in organic solvents and can synthesize hydrochloric acid, sodium chloride, and zinc chloride .
    • Results : The outcome of this process is the production of polychlorinated biphenyls .
    • Application : Methyl 3-formyl-2-nitrobenzoate is used as a reagent in the synthesis of PARP inhibitors . PARP inhibitors are a group of pharmacological inhibitors of the enzyme poly ADP ribose polymerase (PARP). They are used in cancer treatment.
    • Method of Application : It is used as an intermediate in the synthesis of Niraparib , a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
    • Results : The outcome of this process is the production of Niraparib, a PARP inhibitor used in cancer treatment .
    • Application : Methyl 3-formyl-2-nitrobenzoate is used as a catalyst for producing polychlorinated biphenyls .
    • Method of Application : It is soluble in organic solvents and can synthesize hydrochloric acid, sodium chloride, and zinc chloride .
    • Results : The outcome of this process is the production of polychlorinated biphenyls .
    • Application : Methyl 3-formyl-2-nitrobenzoate is used as a reagent in the synthesis of PARP inhibitors . PARP inhibitors are a group of pharmacological inhibitors of the enzyme poly ADP ribose polymerase (PARP). They are used in cancer treatment.
    • Method of Application : It is used as an intermediate in the synthesis of Niraparib , a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
    • Results : The outcome of this process is the production of Niraparib, a PARP inhibitor used in cancer treatment .

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Propiedades

IUPAC Name

methyl 3-formyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-15-9(12)7-4-2-3-6(5-11)8(7)10(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLOBVGASZUPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659301
Record name Methyl 3-formyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formyl-2-nitrobenzoate

CAS RN

138229-59-1
Record name Methyl 3-formyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-formyl-2-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of (A2) (1.0 eq.) and 4 Å mol. sieves (15 g) in MeCN (0.2M) at RT was added NMMO (2.0 eq.) and the reaction mixture was stirred for 1.5 hr under N2 atmosphere. Then, the mixture was diluted with EtOAc, filtered and the filtrate was washed with H2O, 1N HCl, brine and dried (Na2SO4). Evaporation of the solvent gave (A3) as a white solid which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3, 300K) δ 9.96 (1H, s), 8.26 (1H, d, J=7.9 Hz), 8.18 (1H, d, J=7.9 Hz), 7.77 (1H, t, J=7.9 Hz), 3.93 (3H, s). MS (ES) C9H7NO5 requires: 209. Found: 208 (M−H)−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Citations

For This Compound
5
Citations
P Jones, S Altamura, J Boueres… - Journal of medicinal …, 2009 - ACS Publications
… Indazole PARP inhibitors were prepared from methyl 3-formyl-2-nitrobenzoate (5), itself available from oxidation of methyl 3-methyl-2-nitrobenzoate. Condensation with substituted …
Number of citations: 330 pubs.acs.org
J Gras - Drugs of the Future, 2013 - access.portico.org
… Oxidation of the bromo derivative (III) with NMMO in acetonitrile leads to methyl 3-formyl-2-nitrobenzoate (IV), which is then condensed with 4-(N-Boc-3-piperidinyl)aniline (V) in …
Number of citations: 1 access.portico.org
JY Zhang, LJ Zhao, YT Wang - European Journal of Medicinal Chemistry, 2023 - Elsevier
… However, in 2009, the shortest synthesis of the drug was done from methyl 3-methyl-2-nitrobenzoate (NIRA-001), which is oxidized to methyl 3-formyl-2-nitrobenzoate (NIRA-002) (…
Number of citations: 3 www.sciencedirect.com
Z Yuan, J Chen, W Li, D Li, C Chen… - Expert Opinion on …, 2017 - Taylor & Francis
Introduction: PARP inhibitors have been extensively explored as antitumor agents and have shown potent efficacy both in vitro and in vivo. They can be used in monotherapy under the …
Number of citations: 29 www.tandfonline.com
DJ Wallace, CA Baxter, KJM Brands… - … Process Research & …, 2011 - ACS Publications
Compound (1) a poly(ADP-ribose)polymerase (PARP) inhibitor has been made by a fit-for-purpose large-scale synthesis using either a classical resolution or chiral chromatographic …
Number of citations: 49 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.